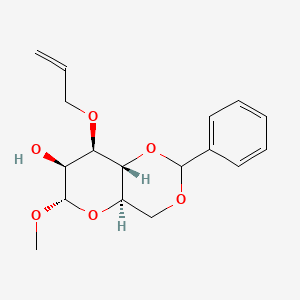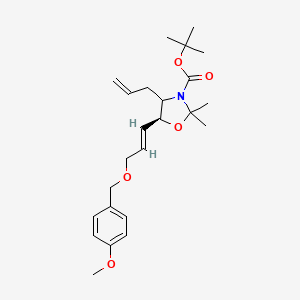
Methyl 3-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a compound of significant interest in carbohydrate chemistry and glycobiology research. Its structural features, including allyl and benzylidene functionalities, make it a versatile building block for synthesizing complex carbohydrates and glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to ensure the selective protection and functionalization of the desired hydroxyl groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl derivatives.
Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include epoxides, benzyl derivatives, and various substituted mannopyranosides. These products are valuable intermediates for further chemical synthesis and functionalization .
Scientific Research Applications
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a potential therapeutic agent or intermediate in the synthesis of bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The allyl and benzylidene groups facilitate its binding to enzymes and receptors involved in carbohydrate metabolism and glycosylation. This interaction can modulate the activity of these enzymes and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside: Similar in structure but with different functional group positions.
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: A related compound with a glucopyranoside backbone instead of mannopyranoside.
Uniqueness
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is unique due to its specific functional group arrangement, which provides distinct reactivity and binding properties. This uniqueness makes it a valuable tool in carbohydrate chemistry and glycobiology research .
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4aR,6S,7S,8R,8aR)-6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15-,16?,17+/m1/s1 |
InChI Key |
ASPVDBYGHHICFR-ZXNZZIQUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)




![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)



![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)


